![molecular formula C22H17ClN4O4S B3006252 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-14-3](/img/structure/B3006252.png)
2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Compounds similar to 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide have shown significant cytotoxic effects against various cancer cell lines. For instance, the synthesis and evaluation of certain quinazolinones and benzamides revealed potent anticancer activity through mechanisms such as G2/M arrest and apoptosis induction in cancer cells (Hour et al., 2007). Furthermore, Co(II) complexes involving related structural motifs demonstrated anticancer potential through in vitro studies on human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Activity
The synthesis of pyridine derivatives incorporating benzothiazole units has been associated with antimicrobial properties. These compounds were synthesized and showed variable and modest activity against investigated bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science Applications
Related compounds have also been explored for their potential in material science, particularly in the synthesis of molecular salts and cocrystals with enhanced physical properties. For example, studies on 2-chloro-4-nitrobenzoic acid and its molecular salts have demonstrated the significance of halogen bonds in crystal stabilization, which is crucial for the development of materials with specific electronic and optical properties (Oruganti et al., 2017).
作用機序
Mode of Action
The mode of action of thiazole compounds is diverse and depends on the specific target they interact with. For instance, some thiazole compounds inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A 2 .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition can lead to anti-inflammatory effects .
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway it affects. For instance, if the compound inhibits the biosynthesis of prostaglandins, it could potentially have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether, as well as its stability in different solvents, can affect its action . .
生化学分析
Biochemical Properties
The biochemical properties of 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency against M. tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Molecular Mechanism
Benzothiazole derivatives have been found to interact with the target DprE1, a potent inhibitor with enhanced anti-tubercular activity .
特性
IUPAC Name |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-2-31-18-7-5-8-19-20(18)25-22(32-19)26(13-14-6-3-4-11-24-14)21(28)16-12-15(27(29)30)9-10-17(16)23/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQIDNTBMKRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
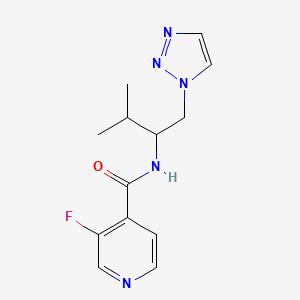
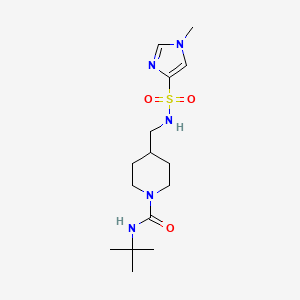
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
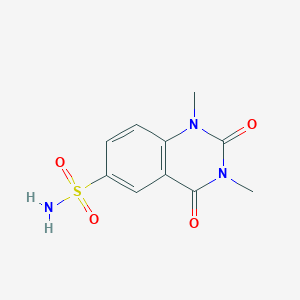
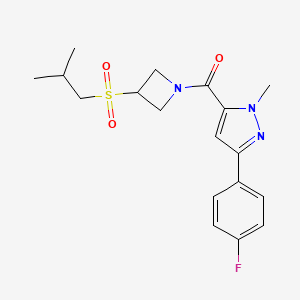
![(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B3006178.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
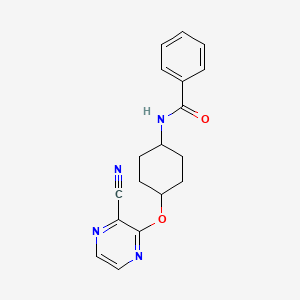
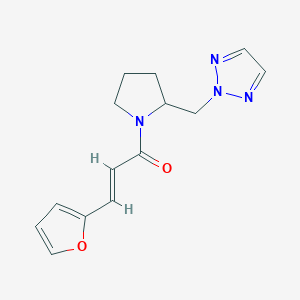
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)
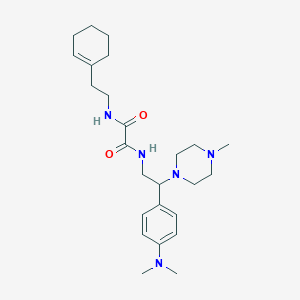

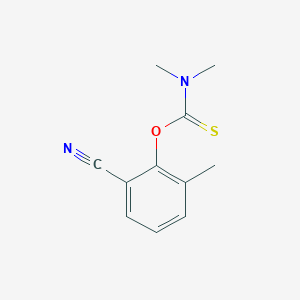
![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)
